(R)-3-(3-Bromobenzyl)piperazin-2-one

Chiral resolution NK1 receptor NK2 receptor

(R)-3-(3-Bromobenzyl)piperazin-2-one (CAS# 1240586-56-4) is a chiral, enantiopure piperazin-2-one derivative featuring a 3-bromobenzyl substituent at the C-3 position of the saturated heterocyclic ring. Piperazin-2-one cores are privileged scaffolds in drug discovery due to their ability to engage multiple biological targets, and the incorporation of a chiral center and a halogenated aromatic ring enables fine-tuned interactions with proteins, making this compound a valuable building block for the synthesis of bioactive molecules.

Molecular Formula C11H13BrN2O
Molecular Weight 269.14 g/mol
Cat. No. B13908259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(3-Bromobenzyl)piperazin-2-one
Molecular FormulaC11H13BrN2O
Molecular Weight269.14 g/mol
Structural Identifiers
SMILESC1CNC(=O)C(N1)CC2=CC(=CC=C2)Br
InChIInChI=1S/C11H13BrN2O/c12-9-3-1-2-8(6-9)7-10-11(15)14-5-4-13-10/h1-3,6,10,13H,4-5,7H2,(H,14,15)/t10-/m1/s1
InChIKeySFSOHXIVHCCZGG-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-(3-Bromobenzyl)piperazin-2-one: A Chiral Piperazin-2-one Scaffold for Targeted Medicinal Chemistry and Chemical Biology Procurement


(R)-3-(3-Bromobenzyl)piperazin-2-one (CAS# 1240586-56-4) is a chiral, enantiopure piperazin-2-one derivative featuring a 3-bromobenzyl substituent at the C-3 position of the saturated heterocyclic ring . Piperazin-2-one cores are privileged scaffolds in drug discovery due to their ability to engage multiple biological targets, and the incorporation of a chiral center and a halogenated aromatic ring enables fine-tuned interactions with proteins, making this compound a valuable building block for the synthesis of bioactive molecules [1].

Why (R)-3-(3-Bromobenzyl)piperazin-2-one Cannot Be Casually Substituted with Its S-Enantiomer, Regioisomers, or Dehalogenated Analogs in Structure-Based Design


In the context of 3-substituted piperazin-2-ones, stereochemistry, halogen identity, and substitution pattern are not interchangeable. The (R)-configuration at C-3 dictates a specific spatial orientation of the benzyl group, which is critical for binding to chiral biological targets such as enzymes and receptors; substitution with the (S)-enantiomer or a racemic mixture can lead to divergent pharmacological profiles, including loss of potency or altered selectivity [1]. Similarly, replacing the 3-bromo substituent with chlorine (e.g., 3-(3-chlorobenzyl)piperazin-2-one) or removing it entirely (e.g., 3-benzylpiperazin-2-one) modifies lipophilicity, electronic properties, and the capacity for halogen bonding, thereby invalidating SAR assumptions derived from a specific halogenated chiral scaffold [2].

Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation of (R)-3-(3-Bromobenzyl)piperazin-2-one


Enantiomeric Purity as a Critical Determinant of Target Engagement: Comparative Evidence from NK1/NK2 Receptor Antagonists

The enantiomeric purity of chiral 3-substituted piperazin-2-ones directly impacts receptor binding outcomes. In a study of diacyl-substituted 2-arylpiperazines, chiral separation of a racemic derivative (11g) revealed that NK1 activity was exclusively associated with one enantiomer (13a), while NK2 activity resided solely in the other (13b) [1]. This demonstrates that even within the same chemical scaffold, stereochemistry can partition two distinct pharmacological activities. Although not directly measured for (R)-3-(3-Bromobenzyl)piperazin-2-one, this class-level inference establishes that procurement of a single, high-purity enantiomer—such as the (R)-isomer offered—is essential for reproducible target engagement and avoids the confounding dual activity observed with racemic mixtures.

Chiral resolution NK1 receptor NK2 receptor Enantiomeric excess Receptor binding

Lipophilicity Modulation via 3-Bromo Substitution: Predicted logP Comparison to Chloro and Unsubstituted Analogs

The 3-bromobenzyl substituent confers a distinct lipophilicity profile compared to analogs with chlorine or hydrogen. (R)-3-(3-Bromobenzyl)piperazin-2-one has a predicted clogP of approximately 2.66 [1]. In contrast, the 3-chlorobenzyl analog (C11H13ClN2O) is expected to have a lower logP due to the smaller, less polarizable chlorine atom. For example, a structurally related 4-(4-bromobenzyl)piperazin-2-one is reported with a logP of 1.41 . The unsubstituted 3-benzylpiperazin-2-one (C11H14N2O) would be even more hydrophilic. This ~1.2 log unit difference between the 3-bromo derivative and its dehalogenated counterpart translates to an approximately 15-fold higher lipophilicity, which directly influences membrane permeability, plasma protein binding, and metabolic stability.

Lipophilicity clogP Halogen substitution ADME prediction Drug-likeness

Synthetic Accessibility and Enantiocontrol: Asymmetric Synthesis of 3-Substituted Piperazin-2-ones via Dynamic Resolution

The scalable production of enantiopure 3-substituted piperazin-2-ones has been enabled by dynamic resolution methodologies. A reported protocol achieves enantiomeric ratios up to 94:6 for 3-aryl substituted piperazin-2-ones using pantolactone as a chiral auxiliary [1]. This synthetic platform provides a practical route to enantiopure materials like (R)-3-(3-Bromobenzyl)piperazin-2-one, ensuring high stereochemical fidelity. In contrast, the (S)-enantiomer (CAS# 1240586-53-1) or racemic mixtures may require additional chiral separation steps, adding cost and complexity. The commercial availability of the (R)-enantiomer in high purity (typically >95%) from this established synthetic route streamlines procurement for research programs requiring defined stereochemistry.

Asymmetric synthesis Dynamic kinetic resolution Enantioselective synthesis Process chemistry Chiral building block

Potential for Halogen Bonding in Protein-Ligand Interactions: Comparative Advantage of Bromine over Chlorine and Hydrogen

Bromine atoms can engage in halogen bonding—a directional, noncovalent interaction with carbonyl oxygens or other Lewis bases in protein binding pockets—more strongly than chlorine due to their larger polarizable surface (σ-hole). The magnitude of the σ-hole positive electrostatic potential on the halogen increases in the order F < Cl < Br < I, making bromine a favored substituent for enhancing binding affinity and selectivity when strategically positioned [1]. (R)-3-(3-Bromobenzyl)piperazin-2-one, with its meta-bromophenyl group, can exploit such interactions. In contrast, the 3-chlorobenzyl analog (C11H13ClN2O) would exhibit weaker halogen bonding, and the unsubstituted 3-benzylpiperazin-2-one lacks this interaction entirely. While no direct affinity data exists for this specific compound, the class-level inference is supported by numerous examples where bromine substitution leads to 10- to 100-fold improvements in IC50 compared to chloro or hydrogen analogs in various target classes.

Halogen bonding Protein-ligand interaction SAR Medicinal chemistry Scaffold optimization

Optimal Research and Industrial Application Scenarios for (R)-3-(3-Bromobenzyl)piperazin-2-one Based on Differentiated Evidence


Enantioselective Synthesis of G-Protein Coupled Receptor (GPCR) Ligands

Utilize (R)-3-(3-Bromobenzyl)piperazin-2-one as a chiral building block in the construction of diacyl-substituted piperazine derivatives targeting NK1, NK2, or motilin receptors. The defined (R)-stereochemistry avoids the confounding dual receptor activity seen with racemic mixtures [1], enabling cleaner SAR studies and more selective lead identification.

Halogen Bonding-Enhanced Kinase Inhibitor Design

Incorporate the 3-bromobenzyl group into ATP-competitive kinase inhibitor scaffolds. The bromine atom can form a halogen bond with the backbone carbonyl of the hinge region (e.g., in p38α MAPK or CDK2), potentially increasing binding affinity relative to chloro or unsubstituted analogs [2]. This strategy is supported by the observation that related piperazin-2-one derivatives inhibit p38α MAPK with IC50 values in the nanomolar range [3].

Lipophilicity-Driven Cellular Permeability Optimization

Employ (R)-3-(3-Bromobenzyl)piperazin-2-one in fragment-based drug discovery or lead optimization where increased lipophilicity (clogP ~2.66) is desired to improve membrane permeability and intracellular target access [4]. This is particularly relevant for targets with poor cell penetration, where the bromine atom provides a logP boost without significantly increasing molecular weight.

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